Cas no 591-86-6 (Acetaldehyde Semicarbazone)

Acetaldehyde Semicarbazone 化学的及び物理的性質
名前と識別子
-
- Acetaldehyde Semicarbazone
- 2-Ethylidenehydrazinecarboxamide
- [(E)-ethylideneamino]urea
- (ethylideneamino)urea
- VZ31175
- Acetaldehydsemicarbazon
- SCHEMBL9473690
- LS-12239
- ALBB-032782
- 591-86-6
- A0193
- MFCD00059191
- Hydrazinecarboxamide, 2-ethylidene-
- (1E)-Ethanal semicarbazone #
- AKOS005068065
- (1E)-acetaldehyde semicarbazone
-
- MDL: MFCD00059191
- インチ: 1S/C3H7N3O/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)
- InChIKey: IUNNCDSJWDQYPW-UHFFFAOYSA-N
- ほほえんだ: O=C(N([H])[H])N([H])N=C([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 101.05900
- どういたいしつりょう: 101.058911855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 88.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.5
- 疎水性パラメータ計算基準値(XlogP): -1.1
- ひょうめんでんか: 0
じっけんとくせい
- ゆうかいてん: 163.0 to 166.0 deg-C
- PSA: 67.48000
- LogP: 0.75160
Acetaldehyde Semicarbazone セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- リスク用語:R36/37/38
Acetaldehyde Semicarbazone 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
Acetaldehyde Semicarbazone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM393879-25g |
Acetaldehyde Semicarbazone |
591-86-6 | 95%+ | 25g |
$253 | 2023-02-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151236-5G |
Acetaldehyde Semicarbazone |
591-86-6 | 98% | 5g |
¥471.90 | 2023-09-04 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0193-25G |
Acetaldehyde Semicarbazone |
591-86-6 | >98.0%(T) | 25g |
¥1250.00 | 2024-04-16 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0193-5G |
Acetaldehyde Semicarbazone |
591-86-6 | >98.0%(T) | 5g |
¥350.00 | 2024-04-16 | |
TRC | A132745-100mg |
Acetaldehyde Semicarbazone |
591-86-6 | 100mg |
$ 65.00 | 2022-06-08 | ||
TRC | A132745-500mg |
Acetaldehyde Semicarbazone |
591-86-6 | 500mg |
$ 95.00 | 2022-06-08 | ||
abcr | AB135448-5g |
Acetaldehyde semicarbazone, 98%; . |
591-86-6 | 98% | 5g |
€86.20 | 2024-04-17 | |
Aaron | AR003OBC-5g |
Acetaldehyde Semicarbazone |
591-86-6 | 98% | 5g |
$59.00 | 2025-01-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536589-25g |
(E)-2-ethylidenehydrazine-1-carboxamide |
591-86-6 | 98% | 25g |
¥2067.00 | 2024-05-07 | |
TRC | A132745-50mg |
Acetaldehyde Semicarbazone |
591-86-6 | 50mg |
$ 50.00 | 2022-06-08 |
Acetaldehyde Semicarbazone 関連文献
-
1. Preparation of aromatic aldehydes and ketones from diazonium saltsW. F. Beech J. Chem. Soc. 1954 1297
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2. Photolysis of 1,2,3-selenadiazole. Formation of selenirene by secondary photolysis of selenoketeneNiels Harrit,Steen Rosenkilde,Bjarne Due Larsen,Arne Holm J. Chem. Soc. Perkin Trans. 1 1985 907
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3. NotesF. G. Baddar,Adiba Habashi,R. Heyworth,D. H. Leaback,P. G. Walker,Alwyn G. Evans,E. D. Owen,A. J. Edwards,R. D. Peacock,R. S. Kapil,J. Malcolm Bruce,R. Ian Fryer,J. S. Rowlinson,A. R. Mathieson,K. W. Allen,R. I. Reed,W. Snedden,L. Hartman,J. S. Littler,H. B. Henbest,R. A. L. Wilson,F. A. Cotton,J. H. Fassnacht,W. D. Horrocks,N. A. Nelson,J. C. Lovie,R. H. Thomson,R. M. Acheson,G. A. Taylor J. Chem. Soc. 1959 4119
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4. 398. The Hofmann reaction with α- and β-hydroxy-amides: reactions of the intermediate isocyanatesC. L. Arcus,D. B. Greenwood J. Chem. Soc. 1953 1937
Acetaldehyde Semicarbazoneに関する追加情報
Acetaldehyde Semicarbazone (CAS No. 591-86-6): An Overview of Its Properties, Applications, and Recent Research
Acetaldehyde Semicarbazone (CAS No. 591-86-6) is a compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique properties and potential applications. This compound is a derivative of semicarbazide, which is formed by the reaction of acetaldehyde with semicarbazide. The structure of Acetaldehyde Semicarbazone is characterized by a hydrazine group attached to an acetaldehyde moiety, making it a valuable intermediate in various chemical syntheses.
The chemical formula of Acetaldehyde Semicarbazone is C4H8N4O, and it has a molecular weight of 132.13 g/mol. This compound is known for its stability under normal conditions and its solubility in water, which makes it suitable for use in aqueous solutions. The physical properties of Acetaldehyde Semicarbazone, such as its melting point (185-187°C) and boiling point (decomposes before boiling), have been well-documented in the literature.
In terms of its chemical properties, Acetaldehyde Semicarbazone exhibits reactivity towards various functional groups, making it a versatile building block in organic synthesis. It can undergo reactions such as condensation, substitution, and reduction, which are crucial for the synthesis of more complex molecules. These reactions are often utilized in the development of new drugs and materials.
Acetaldehyde Semicarbazone has found applications in several areas of research and industry. One of the most notable applications is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of antitumor agents and other pharmaceuticals. Recent studies have shown that derivatives of Acetaldehyde Semicarbazone exhibit promising anticancer activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of Acetaldehyde Semicarbazone demonstrated significant cytotoxicity against breast cancer cells.
Beyond its use in medicinal chemistry, Acetaldehyde Semicarbazone has also been explored for its potential as a chelating agent. Chelating agents are compounds that can form stable complexes with metal ions, which is useful in various applications such as water treatment and metal finishing. Research has shown that Acetaldehyde Semicarbazone can form stable complexes with transition metals like copper and iron, making it a potential candidate for use in these industries.
In addition to its chemical properties and applications, recent research has also focused on the environmental impact of compounds like Acetaldehyde Semicarbazone. Studies have investigated the biodegradability and ecotoxicity of this compound to ensure its safe use in industrial processes. A study published in Environmental Science & Technology found that Acetaldehyde Semicarbazone is readily biodegradable under aerobic conditions and does not pose significant environmental risks when used responsibly.
The synthesis of Acetaldehyde Semicarbazone is relatively straightforward and can be achieved through several methods. One common approach involves the reaction of acetaldehyde with semicarbazide hydrochloride in an alkaline medium. This reaction typically proceeds with high yields and purity, making it an attractive method for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes for this compound.
In conclusion, Acetaldehyde Semicarbazone (CAS No. 591-86-6) is a versatile compound with a wide range of applications in organic chemistry, medicinal chemistry, and environmental science. Its unique chemical properties make it an important intermediate in the synthesis of various compounds, including pharmaceuticals and chelating agents. Ongoing research continues to explore new applications and improve synthetic methods for this compound, ensuring its continued relevance in scientific and industrial contexts.
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